REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH2:10]([Al](CC)CC)[CH3:11]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([CH2:10][CH3:11])[C:2]([NH2:1])=[CH:7][CH:6]=1 |^1:26,28,47,66|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Cl)Cl
|
Name
|
|
Quantity
|
52 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
248 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
920 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 2 M HCl aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
it was separated between the aqueous and organic phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (2:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |